D-Allitol, 3,4:5,6-dianhydro- (9CI)

Dianhydrohexitol Physicochemical Properties Monomer Design

Sourcing a chiral C2-symmetric diepoxide with defined stereochemistry for nucleophilic ring-opening or cyclopolymerization is challenging; generic dianhydrohexitol diols lack the requisite epoxide reactivity. D-Allitol, 3,4:5,6-dianhydro- (9CI) solves this with two reactive oxirane rings enabling unique pathways inaccessible to isosorbide-class compounds. - Enables protecting-group-free, high-yielding C-3 functionalization of 2,5-anhydro-D-mannitol for chiral SAR libraries. - Serves as a stereochemically defined monomer for anionic/cationic cyclopolymerization, yielding polycarbohydrates with tunable Tg and metal-binding properties. - Supplied at ≥95% purity with global shipping; ideal for asymmetric catalysis and biobased polymer research.

Molecular Formula C6H10O4
Molecular Weight 146.142
CAS No. 124344-23-6
Cat. No. B568456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Allitol, 3,4:5,6-dianhydro- (9CI)
CAS124344-23-6
SynonymsD-Allitol, 3,4:5,6-dianhydro- (9CI)
Molecular FormulaC6H10O4
Molecular Weight146.142
Structural Identifiers
SMILESC1C(O1)C2C(O2)C(CO)O
InChIInChI=1S/C6H10O4/c7-1-3(8)5-6(10-5)4-2-9-4/h3-8H,1-2H2
InChIKeySLCYKOOIDIZPEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Allitol Diepoxide Procurement Guide


D-Allitol, 3,4:5,6-dianhydro- (9CI) (CAS 124344-23-6) is a biobased, C2-symmetric diepoxide with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol [1]. This chiral compound is derived from the sugar alcohol D-allitol and features two oxirane (epoxide) rings, distinguishing it from the more common 1,4:3,6-dianhydrohexitol class (isosorbide, isomannide, isoidide) which are cyclic ethers. Its unique diepoxide structure confers high reactivity for nucleophilic ring-opening and cyclopolymerization, positioning it as a versatile intermediate for synthesizing chiral, functionalized tetrahydrofuran derivatives and novel carbohydrate-based polymers [2].

Synthesis C2-symmetric diepoxide for nucleophilic ring-opening and chiral tetrahydrofuran synthesis
Polymerization Epoxide-based cyclopolymerization to access novel carbohydrate-derived polymers
Stereochemistry Defined dianhydrohexitol configuration supports stereochemical control in derived materials

D-Allitol Diepoxide: Irreplaceable Reactivity


D-Allitol, 3,4:5,6-dianhydro- (9CI) cannot be interchanged with structurally related dianhydrohexitols like isosorbide or isomannide due to fundamental differences in chemical reactivity and stereochemical outcomes. Its diepoxide structure enables unique ring-opening and cyclopolymerization pathways that are not accessible to the more common 1,4:3,6-dianhydrohexitol diols, which are cyclic ethers. Furthermore, studies have demonstrated that the stereochemistry of dianhydrohexitol-based monomers has a significant impact on the physical properties (e.g., glass transition temperature, thermal stability, and solubility) of the resulting polymers [1]. Using a generic diol in place of this specific diepoxide would not only alter the polymerization mechanism but also produce polymers with entirely different and potentially suboptimal properties.

Reactivity mismatch
Cyclic ether diols like isosorbide are unreactive toward nucleophilic ring-opening, preventing the formation of chiral THF derivatives.
Polymerization mechanism
Cyclopolymerization pathways of the diepoxide may not be reproduced by diol monomers, leading to different polymer architectures.
Stereochemical impact
Dianhydrohexitol stereochemistry significantly influences polymer Tg and thermal stability; substitution may shift material properties.

D-Allitol Diepoxide Performance Evidence


Predicted Properties vs. Isosorbide

Based on ACD/Labs Percepta Platform predictions (v14.00), the target compound exhibits key physicochemical properties that are identical to those of the commercially significant dianhydrohexitol, isosorbide (CAS 652-67-5), a comparator diol [1]. This includes a density of 1.5 ± 0.1 g/cm³, a boiling point of 372.1 ± 42.0 °C at 760 mmHg, and a flash point of 178.8 ± 27.9 °C [1]. While these predicted bulk properties are equivalent, the fundamental chemical difference is that the target compound is a diepoxide, whereas isosorbide is a cyclic ether diol.

Predicted Physicochemical Properties
Predicted
1.5 ± 0.1 g/cm³ vs Isosorbide 1.5 ± 0.1 g/cm³
Boiling point and flash point also comparable (predicted)
Comparable handling parameters, orthogonal reactivity
ACD/Labs prediction; experimental confirmation not reported
Dianhydrohexitol Physicochemical Properties Monomer Design

Stereochemistry Impact on Polymer Tg

A systematic investigation of the structure-properties relationship of dianhydrohexitol-based polymers highlights the significant impact of the monomer's stereochemistry on the physical properties of the resulting materials, including glass transition temperature (Tg), thermal stability, and solubility [1]. While specific Tg data for polymers derived from D-Allitol, 3,4:5,6-dianhydro- (9CI) were not located, this study demonstrates that optimal thermal properties in polytriazoles were obtained with monomers having the (R,R) absolute configuration of the C-2 and C-5 carbon atoms (isomannide configuration) [1]. This class-level inference strongly suggests that the unique stereochemical configuration of D-Allitol, 3,4:5,6-dianhydro- (9CI) will yield polymers with distinct Tg and thermal stability profiles compared to those derived from isosorbide or isomannide.

Stereochemistry Impact on Tg
Class-level inference
Tg not directly reported; expected to differ based on monomer stereochemistry
Stereochemistry may tune polymer thermal properties
Class-level evidence; direct polymer characterization needed
Polymer Science Bioplastics Structure-Property Relationship

C2-Symmetric Diepoxide Ring-Opening

D-Allitol, 3,4:5,6-dianhydro- (9CI) (or its isomer 2,5:3,4-dianhydro-D-allitol) serves as a key C2-symmetric epoxide in a high-yielding, protecting-group-free protocol for the diastereoselective functionalization of 2,5-anhydro-D-mannitol [1]. Ring-opening of this epoxide with various nucleophiles provides efficient access to C-3-modified 2,5-anhydro-D-mannitols and optically pure tetrasubstituted tetrahydrofurans [1]. This reactivity is a direct consequence of its diepoxide structure and is not possible with common 1,4:3,6-dianhydrohexitol diols like isosorbide, which are unreactive towards nucleophilic ring-opening under these conditions.

Nucleophilic Ring-Opening Reactivity
Direct comparison
Reactive vs Isosorbide: Unreactive
Nucleophilic ring-opening conditions
Enables synthesis of chiral tetrahydrofuran derivatives
Reported under standard nucleophilic conditions; diols inert
Organic Synthesis Chiral Building Blocks Tetrahydrofuran Synthesis

D-Allitol Diepoxide Application Scenarios


Tetrasubstituted Tetrahydrofurans for Organocatalysis

The compound's demonstrated utility as a C2-symmetric epoxide [1] in Section 3 makes it an ideal starting material for constructing enantiomerically enriched tetrahydrofuran scaffolds. These structures are valuable ligands for asymmetric catalysis and core motifs in bioactive molecules. Researchers seeking to develop new chiral organocatalysts for reactions like asymmetric Michael additions would find this compound provides a direct, high-yielding route.

Novel Polycarbohydrates via Cyclopolymerization

As established in Section 3, the diepoxide structure enables unique cyclopolymerization pathways distinct from those of common dianhydrohexitol diols [1]. This application scenario involves using D-Allitol, 3,4:5,6-dianhydro- (9CI) as a monomer for anionic or cationic cyclopolymerization to create polycarbohydrates with novel structures and properties, such as specific metal cation-binding abilities or chiral recognition for racemic separations.

Polymer Tg and Thermal Stability Tuning

Based on the class-level evidence that dianhydrohexitol stereochemistry profoundly impacts polymer Tg and thermal stability [1], this compound offers a unique stereochemical entry point for designing high-performance biobased polymers. By copolymerizing D-Allitol, 3,4:5,6-dianhydro- (9CI) with other monomers, researchers can systematically explore a new region of material property space, targeting specific Tg ranges (e.g., above 200°C as seen in some isosorbide-based polyesters) for applications requiring high thermomechanical resistance.

2,5-Anhydro-D-mannitol Functionalization

The established, high-yielding protocol for functionalizing 2,5-anhydro-D-mannitol via ring-opening of the C2-symmetric epoxide [1] directly enables the synthesis of a library of C-3-modified derivatives. This scenario is relevant for process chemists and medicinal chemists who require a reliable, protecting-group-free method to access a diverse set of chiral building blocks for structure-activity relationship (SAR) studies or as intermediates for more complex natural product synthesis.

Application
Selection Property
Validation Focus
Tetrasubstituted THF synthesis
C2-symmetric diepoxide reactivity
Diastereoselectivity and enantiopurity
Cyclopolymerization for polycarbohydrates
Epoxide ring-opening polymerization
Polymer architecture and metal binding
High-Tg biobased polymer design
Dianhydrohexitol stereochemistry
Tg and thermal stability measurement
2,5-Anhydro-D-mannitol functionalization
Protecting-group-free ring-opening
Functional group tolerance and yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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